Ritodrine

説明

Ritodrine is a phenethylamine derivative with tocolytic activity. This compound binds to and activates beta-2 adrenergic receptors of myometrial cells in the uterus, which decreases the intensity and frequency of uterine contractions. Specifically, this compound probably activates adenyl cyclase, thereby increasing production of cyclic adenosine monophosphate (cAMP), which in turn enhances the efflux of calcium from vascular smooth muscle cells. A lack of intracellular calcium prevents uterine myometrial contractions. In addition, this agent may directly inactivate myosin light chain kinase, a critical enzyme necessary for the initiation of muscle contractions.

An adrenergic beta-2 agonist used to control PREMATURE LABOR.

See also: Nylidrin (related); Dobutamine (related); this compound Hydrochloride (active moiety of) ... View More ...

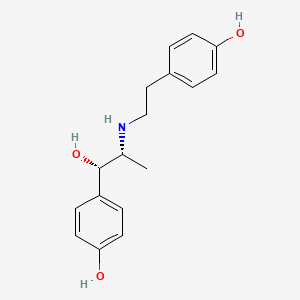

Structure

2D Structure

3D Structure

特性

Key on ui mechanism of action |

Ritodrine is beta-2 adrenergic agonist. It binds to beta-2 adrenergic receptors on outer membrane of myometrial cell, activates adenyl cyclase to increase the level of cAMP which decreases intracellular calcium and leads to a decrease of uterine contractions. |

|---|---|

CAS番号 |

26652-09-5 |

分子式 |

C17H21NO3 |

分子量 |

287.35 g/mol |

IUPAC名 |

4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol |

InChI |

InChI=1S/C17H21NO3/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13/h2-9,12,17-21H,10-11H2,1H3/t12-,17-/m0/s1 |

InChIキー |

IOVGROKTTNBUGK-SJCJKPOMSA-N |

異性体SMILES |

C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O |

正規SMILES |

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O |

melting_point |

88-90 °C 88 - 90 °C |

他のCAS番号 |

26652-09-5 |

物理的記述 |

Solid |

溶解性 |

Complete 1.79e-01 g/L |

同義語 |

DU 21220 DU-21220 DU21220 Hydrochloride, Ritodrine Pre Par Pre-Par PrePar Ritodrine Ritodrine Hydrochloride Yutopa |

製品の起源 |

United States |

Foundational & Exploratory

Ritodrine's Mechanism of Action on Myometrial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular and cellular mechanisms through which Ritodrine, a beta-2 adrenergic agonist, exerts its tocolytic effects on myometrial cells to inhibit premature uterine contractions.

Core Mechanism: The β2-Adrenergic Receptor-cAMP Signaling Cascade

This compound's primary action is the relaxation of uterine smooth muscle, a process initiated by its binding to β2-adrenergic receptors on the outer membrane of myometrial cells.[1][2][3] This interaction triggers a well-defined intracellular signaling cascade that ultimately leads to muscle relaxation.

-

Receptor Binding and G-Protein Activation: As a β2-adrenergic agonist, this compound binds to and activates its corresponding G-protein coupled receptor (GPCR). This activation causes the associated heterotrimeric Gs protein to release its α-subunit (Gαs), which in turn binds to and activates adenylyl cyclase.[4]

-

cAMP Synthesis and PKA Activation: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] The subsequent elevation in intracellular cAMP levels is a critical step, as cAMP is a potent second messenger that maintains myometrial quiescence. Increased cAMP leads directly to the activation of Protein Kinase A (PKA).

-

Inhibition of Myosin Light Chain Kinase (MLCK): The primary target for PKA in this pathway is Myosin Light Chain Kinase (MLCK). PKA phosphorylates MLCK, leading to its inhibition. MLCK is the key enzyme responsible for phosphorylating the 20,000-dalton light chains of myosin. This phosphorylation is a prerequisite for the interaction of myosin with actin, which drives the muscle contraction cycle.

-

Myometrial Relaxation: By inhibiting MLCK, this compound effectively uncouples the calcium-calmodulin signal from the contractile machinery. This prevents the phosphorylation of myosin light chains, leading to the relaxation of the uterine smooth muscle and a decrease in the frequency and intensity of contractions.

Caption: this compound's core signaling pathway in myometrial cells.

Modulation of Intracellular Calcium and Ion Channel Activity

A central aspect of this compound-induced relaxation is the reduction of intracellular free calcium ([Ca2+]i), as Ca2+ is the primary trigger for contraction. The β2-adrenergic pathway achieves this through several mechanisms:

-

Enhanced Calcium Efflux: The increase in cAMP is thought to enhance the efflux of calcium from the myometrial cell, actively lowering cytosolic Ca2+ levels.

-

Activation of Potassium (K+) Channels: Studies using patch-clamp techniques on human myometrial cells have shown that this compound activates two types of K+ channels: the Ca2+-activated K+ (KCa) channel and the ATP-sensitive K+ (KATP) channel. The activation of these channels increases K+ efflux, causing hyperpolarization of the cell membrane. This hyperpolarization makes the cell less excitable and reduces the opening of voltage-operated Ca2+ channels, further limiting Ca2+ influx.

-

Mechanism of K+ Channel Activation: The KCa channel appears to be activated via direct gating by GTP-binding proteins and through cAMP-dependent phosphorylation by PKA. The KATP channel is activated primarily via cAMP-dependent phosphorylation.

Caption: this compound's effect on ion channels and calcium homeostasis.

Quantitative Effects of this compound on Myometrial Cells

The following table summarizes quantitative data from various studies investigating the effects of this compound.

| Parameter | Effect | Concentration(s) | Species / Model | Citation(s) |

| Myometrial Contraction | Inhibition of contraction amplitude | 10⁻⁶ M and 10⁻⁴ M | Pregnant Rat | |

| Inhibition of contraction frequency | 10⁻⁸ M, 10⁻⁶ M, 10⁻⁴ M | Pregnant Rat | ||

| Concentration-dependent inhibition | 10⁻⁸ M to 10⁻⁵ M | Pregnant Human & Rat | ||

| Tachyphylaxis / Reactivation | 10⁻⁴ M | Pregnant Human & Rat | ||

| cAMP Production | Increased cAMP levels | > 10⁻⁷ M | Pregnant Rat | |

| Gradual increase up to 20 min | 1.5 x 10⁻⁷ M | Pregnant Rat | ||

| Ion Channel Activity | Activation of KCa and KATP channels | 10⁻⁵ M | Pregnant Human | |

| Membrane Potential | Hyperpolarization of cell membrane | > 10⁻⁸ M | Pregnant Rat | |

| Signal Transduction | Attenuation of PGF2α-induced MAP Kinase phosphorylation | 1 µM (10⁻⁶ M) | Rat Puerperal Uterine Myometrial Cells |

Experimental Protocols

The investigation of this compound's mechanism of action relies on established in vitro methodologies.

A. In Vitro Myometrial Strip Contractility Assay (Organ Bath)

This protocol is widely used to assess the direct effect of compounds on the contractility of uterine muscle tissue.

-

Tissue Preparation: Myometrial biopsies are obtained from pregnant subjects (e.g., humans during cesarean section or rats). The tissue is immediately placed in cold, oxygenated physiological saline solution (e.g., Krebs-Henseleit solution).

-

Dissection: Longitudinal or circular smooth muscle strips (approx. 2x2x10 mm) are carefully dissected from the biopsy.

-

Mounting: Strips are mounted vertically in an organ bath chamber filled with physiological solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One end of the strip is fixed, and the other is attached to an isometric force transducer.

-

Equilibration: An optimal resting tension (e.g., 1-2 grams) is applied, and the tissue is allowed to equilibrate for 60-90 minutes, during which spontaneous contractions typically develop. The bathing solution is changed every 15-20 minutes.

-

Drug Application: Once stable spontaneous contractions are established, this compound is added to the bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁸ M to 10⁻⁴ M).

-

Data Acquisition: The isometric tension is recorded continuously. Changes in the amplitude and frequency of contractions are measured and analyzed to determine the inhibitory effect of the drug.

Caption: Experimental workflow for an in vitro organ bath assay.

B. Patch-Clamp Electrophysiology for Ion Channel Analysis

This technique is employed to study the effects of this compound on the activity of single ion channels in isolated myometrial cells.

-

Cell Preparation: Myometrial tissue is enzymatically digested to isolate single smooth muscle cells. These cells are then cultured for a short period.

-

Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm diameter) is filled with an appropriate electrolyte solution.

-

Seal Formation: The micropipette is pressed against the membrane of a single myometrial cell, and suction is applied to form a high-resistance "giga-seal."

-

Recording Configuration:

-

Cell-Attached: Records currents from the small patch of membrane sealed to the pipette.

-

Whole-Cell: The membrane patch is ruptured, allowing measurement of currents from the entire cell membrane.

-

Inside-Out: The membrane patch is excised, with the intracellular surface facing the bath solution. This is ideal for studying the effects of intracellular messengers like PKA.

-

-

Drug Application: this compound, PKA, or other agents can be applied to the bath solution (for inside-out patches) or included in the pipette solution to observe their effects on channel opening and closing (currents).

-

Data Acquisition: A patch-clamp amplifier records the minute ionic currents flowing through the channels, allowing for analysis of channel activity, conductance, and open probability.

Conclusion

The mechanism of action of this compound on myometrial cells is a multi-faceted process centered on its role as a β2-adrenergic agonist. The primary pathway involves the activation of adenylyl cyclase, a surge in intracellular cAMP, and the subsequent PKA-mediated inhibition of MLCK. This core mechanism is complemented by the modulation of intracellular calcium levels and the activation of potassium channels, which together lead to membrane hyperpolarization and a profound relaxation of the uterine smooth muscle. Understanding these detailed pathways is crucial for the development of novel and more specific tocolytic agents.

References

An In-depth Technical Guide to the Beta-2 Adrenergic Receptor Binding Kinetics of Ritodrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of ritodrine to the beta-2 adrenergic receptor (β2AR). The content delves into the quantitative binding parameters, the intricate signaling pathways initiated by this interaction, and detailed experimental methodologies for studying these kinetics. This document is intended to serve as a valuable resource for professionals in the fields of pharmacology, molecular biology, and drug development.

Introduction to this compound and the Beta-2 Adrenergic Receptor

This compound is a selective β2-adrenergic receptor agonist that has been primarily used as a tocolytic agent to halt premature labor[1][2][3]. Its therapeutic effect is mediated by its interaction with β2ARs, which are predominantly expressed in the smooth muscle of various organs, including the uterus[3]. The β2AR is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating a wide array of physiological processes[3]. Understanding the kinetics of this compound's binding to the β2AR is fundamental to elucidating its mechanism of action and optimizing its therapeutic use.

Quantitative Binding Kinetics of this compound

It is important to note that the binding affinity of this compound can vary depending on the tissue and the specific experimental conditions. For instance, in human amnion tissue, this compound has been observed to act as a β2-adrenergic antagonist.

Table 1: Equilibrium Dissociation Constants (K_d_) for this compound at the Beta-2 Adrenergic Receptor

| K_d_ Value | Tissue/System | Comments | Reference |

| 0.5 nM | Not specified | Data from DrugBank database. | |

| 458.9 ± 72.1 pM | Human amnion | This compound acts as an antagonist in this tissue. The K_d_ was determined for the radioligand ¹²⁵I-iodopindolol, with this compound competing for the same binding site. |

Beta-2 Adrenergic Receptor Signaling Pathways

Upon binding of an agonist like this compound, the β2AR undergoes a conformational change that initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of a stimulatory G-protein (G_s_), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response, such as smooth muscle relaxation.

In addition to the canonical G_s_ pathway, the β2AR has also been shown to couple to an inhibitory G-protein (G_i_), adding another layer of complexity to its signaling repertoire.

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with β2AR activation.

Caption: Canonical Gs-protein mediated signaling pathway of the β2AR.

Caption: Alternative Gi-protein mediated signaling pathway of the β2AR.

Experimental Protocols for Studying Binding Kinetics

Radioligand binding assays are the gold standard for determining the binding kinetics of a ligand to its receptor. A competition binding assay is particularly useful for determining the affinity of an unlabeled ligand, such as this compound.

Representative Protocol: Competition Radioligand Binding Assay

This protocol provides a general framework for a competition binding assay to determine the binding affinity of this compound for the β2AR. Specific parameters may need to be optimized for the particular cell or tissue system being used.

Materials:

-

Cells or tissue expressing β2AR

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Radioligand (e.g., [³H]-dihydroalprenolol or ¹²⁵I-iodopindolol)

-

Unlabeled this compound

-

Non-specific binding control (e.g., a high concentration of a known β2AR antagonist like propranolol)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize the cells or tissue in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

-

Assay Setup:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-specific competitor).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. The optimal incubation time should be determined empirically.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain the specific binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the K_i_ (inhibition constant), which is an estimate of the K_d_ of this compound, using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_L) where [L] is the concentration of the radioligand and K_d_L is the dissociation constant of the radioligand.

-

Experimental Workflow Diagram

Caption: Workflow for a competition radioligand binding assay.

Conclusion

This technical guide has summarized the available information on the beta-2 adrenergic receptor binding kinetics of this compound. While specific on- and off-rate constants remain to be fully elucidated, the provided K_d_ values offer valuable insights into the affinity of this interaction. The detailed signaling pathways and the representative experimental protocol serve as a robust foundation for further research in this area. Future studies focusing on the direct measurement of k_on_ and k_off_ will be instrumental in developing a more complete understanding of this compound's pharmacological profile and in guiding the development of novel β2AR-targeted therapeutics.

References

An In-depth Technical Guide to the Molecular Structure and Activity of Ritodrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritodrine hydrochloride is a phenethylamine derivative and a selective β2-adrenergic receptor agonist.[1][2] It has been primarily utilized as a tocolytic agent to manage preterm labor by relaxing the uterine smooth muscle (myometrium), thereby delaying delivery.[3][4] This guide provides a detailed examination of the molecular characteristics, mechanism of action, structure-activity relationships, and relevant experimental protocols for this compound hydrochloride, intended for a technical audience in the field of pharmacology and drug development.

Molecular Structure and Chemical Properties

This compound hydrochloride is the hydrochloride salt of this compound.[5] The core structure is a substituted phenethylamine, which is crucial for its interaction with adrenergic receptors.

Chemical Name (IUPAC): 4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride

Molecular Formula: C₁₇H₂₂ClNO₃

Molecular Weight: 323.8 g/mol

Key Structural Features:

-

Two Phenolic Hydroxyl Groups: These groups are important for receptor binding and activity.

-

Ethanolamine Side Chain: This is a common feature in many sympathomimetic amines and is critical for interaction with the adrenergic receptor binding pocket.

-

Chiral Centers: The molecule possesses two stereocenters, leading to specific stereoisomers with differing biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂ClNO₃ | |

| Molecular Weight | 323.82 g/mol | |

| CAS Number | 23239-51-2 | |

| Melting Point | 195 °C (decomposes) | |

| Appearance | White to light yellow crystalline powder |

Mechanism of Action

This compound hydrochloride exerts its therapeutic effect by acting as a selective agonist for β2-adrenergic receptors, which are abundant on the smooth muscle cells of the uterus.

The binding of this compound to the β2-adrenergic receptor initiates a G-protein-coupled signaling cascade:

-

Receptor Activation: this compound binds to the β2-adrenergic receptor on the outer membrane of myometrial cells.

-

G-Protein Coupling: The activated receptor couples to a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The Gs protein activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Myometrial Relaxation: PKA phosphorylates various intracellular targets, leading to a decrease in intracellular calcium concentration. This reduction in free calcium inhibits the activity of myosin light chain kinase, an enzyme essential for muscle contraction, resulting in the relaxation of uterine smooth muscle.

This compound β2-Adrenergic Signaling Pathway

Structure-Activity Relationship (SAR)

The selective activity of this compound at the β2-adrenergic receptor is dictated by its chemical structure. Key SAR points include:

-

Phenolic Hydroxyl Groups: The hydroxyl group at the para-position of the phenyl ring is crucial for high affinity and agonist activity.

-

Ethanolamine Moiety: The β-hydroxyl group on the side chain is essential for binding to the receptor. The stereochemistry at this position is critical for optimal activity.

-

N-Substituent: The N-phenethyl group contributes to the β2-selectivity of the molecule. Larger substituents on the nitrogen atom generally favor interaction with the β2 receptor over the β1 receptor.

Quantitative Pharmacological Data

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound hydrochloride has been characterized in several studies.

| Parameter | Value | Notes | Source |

| Bioavailability (Oral) | ~30% | Rapid but incomplete absorption from the GI tract. | |

| Plasma Clearance (IV) | 1.0 - 3.3 L/min (Mean: 1.94 ± 0.71 L/min) | Wide variation observed among individuals. | |

| Volume of Distribution (IV) | 6.95 ± 3.54 L/kg | Indicates extensive binding to extravascular tissue. | |

| Elimination Half-life | Distribution: 5.9 ± 6.0 min; Disposition: 156 ± 51 min | Biphasic elimination profile after IV infusion. | |

| Metabolism | Hepatic conjugation with glucuronic acid or sulfate. | The 4-hydroxy group is susceptible to metabolism. | |

| Excretion | 70-90% excreted in urine within 10-12 hours. | Primarily as metabolites. |

Clinical Efficacy Data

A systematic review of randomized controlled trials has provided quantitative data on the efficacy of parenteral this compound hydrochloride for tocolysis in preterm labor.

| Outcome | Relative Risk (RR) vs. Placebo | 95% Confidence Interval (CI) | Source |

| Delivery within 48 hours | 0.74 | 0.56 - 0.97 | |

| Delivery within 7 days | 0.85 | 0.74 - 0.97 |

These data indicate that while parenteral this compound can delay delivery for a short period, it does not significantly reduce perinatal mortality or the incidence of respiratory distress syndrome.

Experimental Protocols

Protocol: Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for the β2-adrenergic receptor.

Objective: To quantify the interaction between this compound and the β2-adrenergic receptor.

Materials:

-

Cell membranes prepared from cells expressing β2-adrenergic receptors.

-

Radioligand (e.g., [³H]-dihydroalprenolol, a known β2-antagonist).

-

Test compound (unlabeled this compound hydrochloride).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Methodology:

-

Preparation of Reagents: Prepare serial dilutions of the unlabeled this compound hydrochloride in the assay buffer.

-

Assay Setup: In a series of tubes, combine:

-

A fixed concentration of cell membranes.

-

A fixed concentration of the radioligand.

-

Increasing concentrations of unlabeled this compound hydrochloride.

-

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. This traps the cell membranes with bound radioligand on the filter.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Workflow for a Radioligand Receptor Binding Assay

Protocol: Adenylyl Cyclase Activity Assay

This protocol describes a method to measure the functional response to β2-adrenergic receptor activation by quantifying cAMP production.

Objective: To measure the ability of this compound to stimulate adenylyl cyclase activity.

Materials:

-

Cell membranes or whole cells expressing β2-adrenergic receptors.

-

This compound hydrochloride.

-

Assay buffer (e.g., Tris-HCl buffer containing ATP, MgCl₂, and a phosphodiesterase inhibitor like IBMX).

-

cAMP standard solutions.

-

cAMP detection kit (e.g., ELISA or radioimmunoassay-based).

-

Plate reader or gamma counter.

Methodology:

-

Cell/Membrane Preparation: Prepare cell membranes or seed whole cells in a multi-well plate.

-

Pre-incubation: Pre-incubate the cells/membranes with a phosphodiesterase inhibitor to prevent the degradation of newly synthesized cAMP.

-

Stimulation: Add varying concentrations of this compound hydrochloride to the wells and incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Lysis: Terminate the reaction and lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the amount of cAMP in the cell lysates using a competitive immunoassay (e.g., ELISA). This typically involves an antibody specific for cAMP and a labeled cAMP conjugate.

-

Data Analysis: Construct a standard curve using the cAMP standards. Calculate the concentration of cAMP produced in each sample by interpolating from the standard curve. Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 (the concentration of this compound that produces 50% of the maximal response).

Conclusion

This compound hydrochloride is a well-characterized β2-adrenergic receptor agonist with a clear mechanism of action involving the Gs-adenylyl cyclase-cAMP signaling pathway. Its molecular structure is optimized for selective interaction with the β2 receptor, leading to the relaxation of uterine smooth muscle. While its clinical efficacy is primarily limited to short-term tocolysis, it remains a valuable tool for researchers studying β2-adrenergic signaling and uterine physiology. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other compounds targeting this critical signaling pathway.

References

The Pharmacodynamics of Ritodrine in Isolated Uterine Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamics of ritodrine, a beta-2 adrenergic agonist, with a specific focus on its effects on isolated uterine smooth muscle. This document summarizes key quantitative data, details experimental protocols for in vitro analysis, and visualizes the underlying molecular pathways.

Core Pharmacodynamic Principles of this compound-Induced Tocolysis

This compound exerts its primary therapeutic effect as a tocolytic agent by inducing relaxation of the myometrium, the smooth muscle layer of the uterus. This action is mediated through its selective agonism at β2-adrenergic receptors, which are abundantly expressed on the surface of myometrial cells. The binding of this compound to these receptors initiates a cascade of intracellular events that ultimately lead to a decrease in uterine contractility.

The principal mechanism involves the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels then activate protein kinase A (PKA). PKA, in turn, phosphorylates several target proteins, leading to a reduction in intracellular calcium concentrations and a decrease in the sensitivity of the contractile apparatus to calcium. This multifaceted process effectively uncouples the signaling pathways that lead to myometrial contraction, resulting in uterine relaxation.

Quantitative Analysis of this compound's Tocolytic Effects

The potency and efficacy of this compound in isolated uterine smooth muscle have been quantified in various studies. While a comprehensive, standardized dataset is not available across all studies, the following table summarizes representative findings. It is important to note that values can vary depending on the experimental conditions, such as the species, gestational stage, and the contractile agonist used.

| Parameter | Species | Tissue | Agonist | Value | Reference |

| Concentration Range for Suppression | Rat | Isolated Uterus (late gestation) | Spontaneous & Evoked | 10⁻⁹ - 10⁻⁶ M | |

| Relative Potency | Rat | Isolated Uterus | Spontaneous & Evoked | ~10x more potent than isoxsuprine | |

| Relative Potency | Rat | Isolated Uterus | Spontaneous & Evoked | ~100-1,000x less potent than isoproterenol | |

| Effect on Contraction (Oxytocin-induced) | Human | Myometrial Strips | Oxytocin | Leftward shift of concentration-response curve with progesterone pretreatment |

Signaling Pathway of this compound-Induced Uterine Relaxation

The intracellular signaling cascade initiated by this compound is crucial for its tocolytic effect. The following diagram illustrates the key molecular players and their interactions.

Caption: this compound signaling pathway in myometrial cells.

Experimental Protocols for Studying this compound in Isolated Uterine Smooth Muscle

The following provides a detailed methodology for assessing the pharmacodynamics of this compound on isolated uterine smooth muscle strips, a common in vitro model.

Tissue Preparation

-

Source: Uterine tissue is typically obtained from pregnant animals (e.g., rats, mice) or from human biopsies taken during cesarean sections.

-

Dissection: The uterine horns are excised and placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Ringer buffer. Longitudinal myometrial strips of approximately 2 mm in width and 10-15 mm in length are carefully dissected.

-

Orientation: The orientation of the muscle fibers (longitudinal or circular) should be noted, as this can influence contractile properties.

Experimental Setup: The Organ Bath

-

Mounting: The isolated uterine strip is mounted vertically in a water-jacketed organ bath containing PSS. One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

-

Environment: The PSS is maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂ to ensure tissue viability and maintain a physiological pH.

-

Tension: An initial resting tension (typically 1-2 grams) is applied to the muscle strip, and it is allowed to equilibrate for a period of 60-90 minutes. During this time, the PSS is changed every 15-20 minutes.

Induction of Contractions

-

Spontaneous Contractions: In many preparations, particularly from late-term pregnant animals, the uterine strips will exhibit spontaneous, rhythmic contractions.

-

Agonist-Induced Contractions: To standardize the contractile response, a contracting agent such as oxytocin (e.g., 10⁻⁸ M) or prostaglandin F2α can be added to the organ bath to induce stable, rhythmic contractions.

Drug Administration and Data Acquisition

-

Cumulative Concentration-Response Curve: Once stable contractions are established, this compound is added to the organ bath in a cumulative manner, with concentrations typically ranging from 10⁻⁹ M to 10⁻⁵ M. Each concentration is allowed to exert its effect until a stable response is observed before the next concentration is added.

-

Data Recording: The isometric tension of the uterine strip is continuously recorded using a data acquisition system.

-

Analysis: The inhibitory effect of this compound is typically quantified by measuring the decrease in the amplitude and frequency of contractions. The data is often expressed as a percentage of the maximal contraction observed before the addition of this compound. From the concentration-response curve, key pharmacodynamic parameters such as the EC₅₀ (the concentration of drug that produces 50% of the maximal effect) and the Emax (the maximal effect of the drug) can be calculated.

The following diagram outlines the general workflow for an isolated uterine smooth muscle experiment.

Caption: Experimental workflow for isolated uterine muscle studies.

Conclusion

The pharmacodynamics of this compound in isolated uterine smooth muscle are well-characterized, centering on its action as a β2-adrenergic agonist and the subsequent cAMP-mediated signaling cascade. In vitro studies using isolated uterine strips provide a robust model for quantifying the tocolytic effects of this compound and for elucidating its mechanism of action. This technical guide serves as a foundational resource for researchers and professionals in the field of tocolytic drug development.

The Evolution of Ritodrine Synthesis: A Technical Deep Dive into its Tocolytic Pathways

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the historical synthesis pathways of Ritodrine, a pivotal tocolytic agent for the management of preterm labor. This whitepaper provides an in-depth analysis of the core synthetic strategies, complete with detailed experimental protocols, quantitative data, and visualizations of both the chemical syntheses and its mechanism of action.

This compound, a selective β2-adrenergic receptor agonist, was a cornerstone in obstetrics for delaying premature labor, thereby allowing for fetal lung maturation.[1] Its synthesis has evolved through various approaches, primarily focusing on the efficient construction of its characteristic N-(4-hydroxyphenylethyl)-4-hydroxynorephedrine structure.[1] This guide explores the key historical methods, providing a valuable resource for chemists and pharmacologists in the field.

Core Synthetic Strategies

The synthesis of this compound has historically been approached through several key retrosynthetic disconnections. The primary methods can be broadly categorized into two main strategies:

-

Strategy A: Formation of the Carbon-Nitrogen Bond via Condensation with a Halogenated Intermediate. This classic approach involves the reaction of an α-halo-4-hydroxypropiophenone derivative with 4-hydroxyphenylethylamine.[2][3] Subsequent reduction of the ketone and deprotection of any protecting groups yields this compound.

-

Strategy B: Reductive Amination. This method involves the direct reaction of a 1-hydroxy-1-(4-hydroxyphenyl)-2-propanone intermediate with 4-hydroxyphenylethylamine under reductive conditions to form the desired secondary amine.[2]

-

Strategy C: Condensation followed by Amide Reduction. A more recent approach involves the amidation of 2-amino-1-(4-hydroxyphenyl)propanol with 4-hydroxyphenylacetic acid, followed by the reduction of the resulting amide to furnish this compound.

Below, we delve into the specifics of these synthetic routes, presenting available quantitative data and detailed experimental procedures.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the different synthetic pathways of this compound.

| Synthetic Strategy | Reaction Step | Starting Materials | Product | Reported Yield (%) | Reference |

| Strategy C | Amidation | 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride, 4-hydroxyphenylacetic acid | N-(2-(4-hydroxyphenyl)-2-hydroxy-1-methylethyl)-4-hydroxy phenylacetamide | 89.7 |

Note: Comprehensive yield data for all historical synthetic pathways is not consistently available in the public domain.

Experimental Protocols

Strategy A: Synthesis via α-Bromo-4-hydroxypropiophenone Intermediate (Classical Approach)

A common historical method for preparing this compound hydrochloride involves the following key steps as described in patent literature:

-

Protection of Phenolic Hydroxyl Group: The hydroxyl group of 4-hydroxypropiophenone is protected, for instance, as a benzyl ether.

-

α-Bromination: The protected 4-hydroxypropiophenone undergoes bromination at the α-position to yield the corresponding α-bromo derivative.

-

Amination: The α-bromo intermediate is then reacted with a protected 4-hydroxyphenylethylamine to form the secondary amine.

-

Reduction and Deprotection: The carbonyl group is selectively reduced, typically using a reducing agent like sodium borohydride, followed by deprotection of the hydroxyl groups (e.g., via catalytic hydrogenation to remove benzyl groups) to give this compound.

-

Salt Formation: The final product is converted to its hydrochloride salt.

Strategy B: Synthesis via Amination Reduction

This pathway offers a more direct route to this compound:

-

Reaction: 1-hydroxy-1-(4-hydroxyphenyl)-2-acetone is reacted with 4-hydroxyphenylethylamine in a solvent such as methanol, ethanol, or tetrahydrofuran. The molar ratio of the acetone derivative to the amine is typically between 1:1 and 1:2.

-

Catalyst: The reaction is promoted by an acid catalyst, for example, formic acid, acetic acid, or methanesulfonic acid.

-

Salt Formation: The resulting this compound base is then treated with hydrochloric acid to form this compound hydrochloride.

Strategy C: Synthesis via Amidation and Reduction

A representative experimental protocol for this modern approach is as follows:

-

Amidation:

-

To a solution of 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride (0.25 mol) and triethylamine (0.25 mol) in dichloromethane (250 mL), 4-hydroxyphenylacetic acid (0.29 mol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) (0.25 mol), and N-hydroxybenzotriazole (HOBt) (0.1 eq) are added.

-

The mixture is heated to 35°C and stirred for 12 hours.

-

After cooling, the reaction mixture is filtered. The filtrate is washed successively with 5% dilute hydrochloric acid, 10% sodium bicarbonate solution, saturated brine, and water.

-

The organic layer is dried and concentrated to yield the intermediate, N-(2-(4-hydroxyphenyl)-2-hydroxy-1-methylethyl)-4-hydroxy phenylacetamide. The reported yield for this step is 89.7%.

-

-

Reduction and Salt Formation: The amide intermediate is then reduced and subsequently converted to the hydrochloride salt to obtain this compound hydrochloride.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of these synthetic strategies, the following diagrams have been generated.

References

In Vitro Vistas: A Technical Guide to the Actions of Ritodrine on Human Uterine Tissue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro effects of Ritodrine on human uterine tissue. This compound, a beta-2 adrenergic agonist, has been a subject of significant research for its tocolytic properties, aimed at inhibiting uterine contractions to prevent preterm labor. This document synthesizes key findings on its mechanism of action, experimental protocols for its study, and available quantitative data, offering a comprehensive resource for professionals in the field of reproductive biology and pharmacology.

Mechanism of Action: A Cascade of Relaxation

This compound exerts its relaxant effect on uterine smooth muscle, the myometrium, by stimulating beta-2 adrenergic receptors.[1][2][3] This interaction initiates a signaling cascade that ultimately leads to a decrease in intracellular calcium levels and subsequent muscle relaxation.[2]

The binding of this compound to the beta-2 adrenergic receptor on the outer membrane of myometrial cells activates adenylyl cyclase.[1] This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels is a critical step in the tocolytic action of this compound. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins. This phosphorylation cascade leads to the sequestration of intracellular calcium into the sarcoplasmic reticulum and a decrease in the activity of myosin light-chain kinase (MLCK), an enzyme essential for muscle contraction. The net effect is a reduction in the interaction between actin and myosin filaments, leading to myometrial relaxation and a decrease in the frequency and amplitude of uterine contractions.

In addition to the primary cAMP-PKA pathway, evidence suggests that this compound may also activate potassium channels in human myometrial smooth muscle cells, including both Ca2+-activated K+ (KCa) channels and ATP-sensitive K+ (KATP) channels. The activation of these channels leads to hyperpolarization of the cell membrane, further contributing to muscle relaxation.

Experimental Protocols

The in vitro investigation of this compound's effects on human uterine tissue primarily relies on the organ bath technique to measure myometrial contractility. Complementary assays, such as cAMP measurement and receptor binding assays, provide further insights into its mechanism of action.

Isometric Contractility Studies in Organ Baths

This protocol is a standard method for assessing the contractile activity of myometrial tissue strips in response to pharmacological agents.

2.1.1. Tissue Preparation

-

Tissue Source: Myometrial biopsies are obtained from consenting patients undergoing elective cesarean section.

-

Dissection: Fine strips of myometrium (typically 2-3 mm in width and 5-10 mm in length) are dissected from the biopsy sample.

-

Orientation: The strips are cut parallel to the direction of the muscle fibers.

-

Storage: The dissected strips are placed in a physiological saline solution (e.g., Krebs-Henseleit solution) at room temperature and continuously aerated with a gas mixture of 95% O2 and 5% CO2 to maintain physiological pH.

2.1.2. Experimental Setup

2.1.3. Procedure

-

Mounting: Each myometrial strip is mounted vertically in an organ bath chamber (typically 10-25 mL volume) containing physiological saline solution maintained at 37°C and aerated with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

-

Equilibration: The strips are allowed to equilibrate for a period of 60-90 minutes under a resting tension of 1-2 grams. During this time, the bathing solution is changed every 15-20 minutes. Spontaneous contractions typically develop during this period.

-

Stimulation (Optional): To study the effect of this compound on induced contractions, a uterotonic agent such as oxytocin can be added to the organ bath to elicit stable, rhythmic contractions.

-

Drug Administration: this compound is added to the organ bath in a cumulative, concentration-dependent manner. The effect of each concentration is recorded for a sufficient period to allow for a stable response before the next concentration is added.

-

Data Acquisition: The isometric tension generated by the myometrial strips is recorded continuously using a data acquisition system.

2.1.4. Data Analysis

The recorded data is analyzed to determine the effect of this compound on various parameters of uterine contractility, including:

-

Amplitude of contractions: The peak force generated during each contraction.

-

Frequency of contractions: The number of contractions per unit of time.

-

Area Under the Curve (AUC): A measure of the total contractile activity over a given period.

Dose-response curves are constructed by plotting the percentage inhibition of contractile activity against the logarithm of the this compound concentration. From these curves, the IC50 value (the concentration of this compound that produces 50% of the maximal inhibitory effect) can be calculated.

Cyclic AMP (cAMP) Measurement

This assay quantifies the intracellular levels of cAMP in myometrial cells following treatment with this compound.

2.2.1. Cell Culture

Primary human myometrial cells are isolated from tissue biopsies and cultured in appropriate media.

2.2.2. Procedure

-

Cell Treatment: Cultured myometrial cells are treated with varying concentrations of this compound for a specified period.

-

Cell Lysis: The cells are then lysed to release their intracellular contents.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or a radioimmunoassay (RIA).

Beta-Adrenergic Receptor Binding Assay

This assay is used to determine the affinity of this compound for beta-adrenergic receptors in human myometrial tissue.

2.2.1. Membrane Preparation

Membrane fractions containing the beta-adrenergic receptors are prepared from human myometrial tissue homogenates.

2.2.2. Procedure

-

Incubation: The membrane preparations are incubated with a radiolabeled ligand that specifically binds to beta-adrenergic receptors (e.g., [3H]dihydroalprenolol) in the presence of varying concentrations of unlabeled this compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the inhibitory constant (Ki) of this compound for the beta-adrenergic receptor can be calculated. This value represents the affinity of this compound for the receptor.

Quantitative Data on the Effects of this compound

While extensive in vitro studies have been conducted on animal models, quantitative dose-response data for this compound on human uterine tissue is less readily available in the published literature. The following tables summarize the available data.

Table 1: In Vitro Effects of this compound on Human Uterine Contractility

| Parameter | Effect | Concentration Range | Notes | Reference |

| Spontaneous Contractions | Inhibition | Not specified | This compound was shown to inhibit spontaneous myometrial contractions. | |

| Oxytocin-Induced Contractions | Inhibition | Not specified | This compound effectively relaxed myometrium contracted with oxytocin. | |

| Dose-Response | Concentration-dependent relaxation | 10-11 to 10-5 mol/L (in the presence of progesterone) | The concentration-response curve was shifted to the left in the presence of progesterone, indicating a potentiation of the relaxant effect. | |

| IC50 | Not explicitly reported in human studies | - | While dose-dependent inhibition is demonstrated, specific IC50 values from in vitro human myometrial strip studies are not consistently reported. | - |

Table 2: Effects of this compound on Beta-Adrenergic Receptors and cAMP in Human Myometrium

| Parameter | Effect | Method | Notes | Reference |

| Beta-2 Adrenergic Receptor Binding | Binds to receptor | Radioligand binding assays | This compound acts as a beta-2 adrenergic receptor agonist. | |

| Intracellular cAMP Levels | Increase | Not specified in human studies with this compound | The mechanism of action involves the activation of adenylyl cyclase and subsequent increase in cAMP. | |

| Potassium Channel Activation | Activation of KCa and KATP channels | Patch-clamp technique | This contributes to the relaxing effect of this compound. |

Conclusion

In vitro studies on human uterine tissue have been instrumental in elucidating the mechanism of action of this compound as a tocolytic agent. The primary pathway involves the stimulation of beta-2 adrenergic receptors, leading to an increase in intracellular cAMP and subsequent myometrial relaxation. The organ bath technique remains a cornerstone for assessing the effects of such compounds on uterine contractility. While the qualitative effects of this compound are well-documented, there is a notable scarcity of publicly available, detailed quantitative dose-response data, such as IC50 values, from in vitro studies specifically on human uterine tissue. Further research providing this granular data would be invaluable for the development of novel and more effective tocolytic agents and for refining our understanding of the pharmacological management of preterm labor. This guide provides a framework for conducting and interpreting such studies, contributing to the ongoing efforts to improve maternal and neonatal outcomes.

References

The Tocolytic Agent Ritodrine: An In-depth Technical Guide on its Modulation of Intracellular Calcium Ion Concentration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritodrine, a selective β2-adrenergic receptor agonist, has been a cornerstone in the management of preterm labor. Its primary tocolytic effect is achieved through the intricate regulation of intracellular calcium ion concentration ([Ca2+]i) in myometrial smooth muscle cells. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound exerts its effects, detailed experimental protocols for investigating these pathways, and a summary of its impact on cellular signaling cascades. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's pharmacology and its influence on myometrial physiology.

Introduction

Preterm birth remains a significant challenge in perinatal medicine, contributing substantially to neonatal morbidity and mortality. Tocolytic agents are administered to inhibit uterine contractions and delay delivery, allowing for fetal maturation and the administration of antenatal corticosteroids. This compound, a member of the β2-adrenergic agonist class of drugs, exerts its primary therapeutic effect by inducing myometrial relaxation. This relaxation is a direct consequence of a reduction in the cytosolic free calcium ion concentration, a critical second messenger in smooth muscle contraction. Understanding the precise mechanisms by which this compound modulates [Ca2+]i is paramount for the development of novel and more effective tocolytic therapies.

Mechanism of Action: The Core Signaling Pathway

This compound's primary mechanism of action involves the activation of β2-adrenergic receptors on the surface of myometrial smooth muscle cells. This initiates a well-defined signaling cascade that ultimately leads to a decrease in intracellular calcium levels.

-

β2-Adrenergic Receptor Activation and G-Protein Coupling: this compound binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein releases its α-subunit (Gαs), which is bound to GTP.

-

Adenylyl Cyclase Activation and cAMP Production: The GTP-bound Gαs subunit activates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2]

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of protein kinase A (PKA), causing their dissociation from the catalytic subunits. This dissociation activates the catalytic subunits of PKA.

-

PKA-Mediated Phosphorylation and Reduction of Intracellular Calcium: Activated PKA phosphorylates several key target proteins within the myometrial cell, leading to a decrease in [Ca2+]i through multiple mechanisms:

-

Phosphorylation and Inhibition of Myosin Light Chain Kinase (MLCK): PKA can phosphorylate and inactivate MLCK, the enzyme responsible for phosphorylating myosin light chains, a crucial step for smooth muscle contraction.[1]

-

Enhanced Calcium Sequestration: PKA phosphorylates phospholamban, a protein associated with the sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump. This phosphorylation relieves the inhibitory effect of phospholamban on SERCA, leading to increased sequestration of Ca2+ into the sarcoplasmic reticulum.

-

Modulation of Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, including the opening of calcium-activated potassium (KCa) channels.[3] This leads to membrane hyperpolarization, which in turn inhibits the opening of voltage-gated Ca2+ channels, thereby reducing Ca2+ influx.

-

The following diagram illustrates this core signaling pathway:

Caption: Core signaling pathway of this compound in myometrial cells.

Data Presentation: Effect of this compound on Myometrial Contractility

While direct quantitative data on the dose-dependent effects of this compound on intracellular calcium concentration in human myometrial cells is limited in the publicly available literature, several studies have investigated its impact on myometrial contractility, which is a direct downstream consequence of changes in [Ca2+]i.

| Study Type | Tissue/Cell Type | This compound Concentration | Observed Effect on Contractility | Reference |

| In vitro | Pregnant Rat Myometrium (longitudinal muscle) | > 10⁻⁸ M | Hyperpolarization of the cell membrane and suppression of contraction amplitude. | [2] |

| In vitro | Pregnant Rat Myometrium (longitudinal muscle) | > 10⁻⁷ M | Suppression of spike generation (indicative of reduced Ca2+ influx). | |

| In vitro | Pregnant Human and Rat Myometrial Strips | 10⁻⁸ - 10⁻⁵ M | Concentration-dependent inhibition of the frequency and amplitude of spontaneous contractions. | |

| Ex vivo | Pregnant Rat Myometrial Strips | 0.144 µg (single dose) | 26% reduction in the area under the curve (AUC) of oxytocin-stimulated contractions. | |

| Ex vivo | Laboring and Non-laboring Human Myometrial Strips | 4.4 x 10⁻⁴ M | Significant inhibition of KCl-induced contractions. |

Note: The absence of direct quantitative data on intracellular calcium concentrations highlights a gap in the current literature and an area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on intracellular calcium signaling.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent Ca2+ indicator Fura-2 acetoxymethyl ester (Fura-2 AM) to measure [Ca2+]i in cultured myometrial cells.

Materials:

-

Primary cultured human myometrial cells

-

Fura-2 AM (cell-permeant)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

-

Bovine Serum Albumin (BSA)

-

This compound hydrochloride

-

Ionomycin

-

EGTA

-

Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm) and emission detection at 510 nm.

Procedure:

-

Cell Culture: Culture primary human myometrial cells on glass coverslips in appropriate growth medium until they reach 70-80% confluency.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca2+ and Mg2+.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

-

De-esterification: Wash the cells three times with HBSS to remove extracellular dye and allow for complete de-esterification of the Fura-2 AM within the cells for 15-30 minutes at room temperature.

-

Measurement of [Ca2+]i:

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope or place the multi-well plate in the plate reader.

-

Perfuse the cells with HBSS and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Apply this compound at various concentrations to the cells and record the changes in the 340/380 nm fluorescence ratio over time.

-

-

Calibration: At the end of each experiment, calibrate the Fura-2 signal to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

-

To determine Rmax, add a saturating concentration of a calcium ionophore (e.g., 5 µM ionomycin) in the presence of high extracellular Ca2+.

-

To determine Rmin, subsequently add a calcium chelator (e.g., 10 mM EGTA) to chelate all available Ca2+.

-

-

Calculation of [Ca2+]i: Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2 for Ca2+.

Caption: Experimental workflow for measuring [Ca2+]i using Fura-2 AM.

Measurement of cAMP Production by Radioimmunoassay (RIA)

This protocol outlines a competitive radioimmunoassay to quantify the levels of cAMP produced by myometrial cells in response to this compound.

Materials:

-

Cultured myometrial cells

-

This compound hydrochloride

-

[³H]-cAMP (radiolabeled tracer)

-

cAMP antibody

-

cAMP standards

-

Scintillation cocktail and counter

Procedure:

-

Cell Treatment: Treat cultured myometrial cells with various concentrations of this compound for a specified time.

-

Cell Lysis and cAMP Extraction: Lyse the cells and extract the intracellular cAMP using an appropriate buffer (e.g., ethanol or trichloroacetic acid).

-

Assay Setup: In assay tubes, combine the cell extract (or cAMP standards), a fixed amount of [³H]-cAMP, and a limited amount of cAMP-specific antibody.

-

Incubation: Incubate the mixture to allow for competitive binding between the unlabeled cAMP from the sample/standard and the radiolabeled [³H]-cAMP for the antibody binding sites.

-

Separation of Bound and Free cAMP: Separate the antibody-bound cAMP from the free cAMP (e.g., by precipitation with charcoal or a secondary antibody).

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Standard Curve and Calculation: Generate a standard curve by plotting the percentage of bound [³H]-cAMP against the known concentrations of the cAMP standards. Determine the cAMP concentration in the cell extracts by interpolating their corresponding radioactivity measurements on the standard curve.

Protein Kinase A (PKA) Activity Assay

This protocol describes a method to measure the kinase activity of PKA in myometrial cell lysates following this compound treatment.

Materials:

-

Cultured myometrial cells

-

This compound hydrochloride

-

PKA-specific peptide substrate (e.g., Kemptide)

-

[γ-³²P]ATP

-

Kinase assay buffer

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Cell Treatment and Lysis: Treat myometrial cells with this compound and then lyse the cells in a buffer that preserves kinase activity.

-

Kinase Reaction: In a reaction tube, combine the cell lysate, PKA-specific peptide substrate, [γ-³²P]ATP, and kinase assay buffer.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period to allow PKA to phosphorylate the substrate.

-

Stopping the Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Analysis: PKA activity is proportional to the amount of radioactivity detected and can be expressed as pmol of phosphate incorporated per minute per mg of protein.

Crosstalk with Other Signaling Pathways

While the β2-adrenergic-cAMP-PKA pathway is the primary mechanism of action for this compound, it is important to consider its potential interactions with other signaling pathways that regulate myometrial contractility, such as the Phospholipase C (PLC) - Inositol Trisphosphate (IP3) pathway.

Agonists like oxytocin stimulate the Gq-coupled oxytocin receptor, leading to the activation of PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+, which contributes to myometrial contraction.

While direct evidence of this compound's effect on the PLC/IP3 pathway is not extensively documented, there is known crosstalk between the cAMP/PKA and PLC/IP3 pathways in smooth muscle cells. PKA has been shown to phosphorylate and modulate the activity of components of the PLC/IP3 pathway, potentially leading to an inhibitory effect on IP3-mediated Ca2+ release. This represents a potential secondary mechanism by which this compound could contribute to myometrial relaxation.

Caption: Potential crosstalk between this compound and oxytocin signaling pathways.

Conclusion

This compound remains a valuable tool in obstetrics for the management of preterm labor. Its efficacy is rooted in its ability to decrease intracellular calcium concentration in myometrial cells through the activation of the β2-adrenergic receptor and the subsequent cAMP-PKA signaling cascade. This guide has provided a detailed overview of this primary mechanism, along with experimental protocols to investigate its various components. While the qualitative effects of this compound are well-established, further research is needed to provide a more comprehensive quantitative understanding of its dose-dependent effects on intracellular calcium dynamics and to fully elucidate the extent of its interaction with other crucial signaling pathways in the myometrium. Such knowledge will be instrumental in the development of next-generation tocolytics with improved efficacy and safety profiles.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Effects of this compound, a beta 2-adrenoceptor agonist, on smooth muscle cells of the myometrium of pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of K+ channels by this compound hydrochloride in uterine smooth muscle cells from pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Signaling Pathways Activated by Ritodrine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritodrine, a selective β2-adrenergic receptor agonist, has been historically utilized as a tocolytic agent to manage preterm labor. Its primary therapeutic effect, the relaxation of uterine smooth muscle (myometrium), is initiated by its binding to β2-adrenergic receptors. This event triggers a cascade of intracellular signaling pathways, leading to a reduction in myometrial contractility. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, supported by available quantitative data, detailed experimental methodologies, and visual pathway diagrams.

Core Signaling Pathway: The Canonical Gs-cAMP-PKA Axis

The principal mechanism of action for this compound involves the activation of the canonical G protein-coupled receptor (GPCR) signaling pathway. As a β2-adrenergic receptor agonist, this compound initiates a series of events culminating in smooth muscle relaxation.

Upon binding to the β2-adrenergic receptor on myometrial cells, this compound induces a conformational change in the receptor. This facilitates the coupling and activation of the heterotrimeric Gs protein. The activated Gαs subunit dissociates from the βγ subunits and binds to and activates adenylyl cyclase.[1] This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][2]

The subsequent increase in intracellular cAMP concentration is a critical step in the signaling cascade.[3] cAMP acts as a second messenger and activates Protein Kinase A (PKA) by binding to its regulatory subunits, causing the release and activation of the catalytic subunits.[4] Activated PKA then phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium.

The key downstream effects of PKA activation include:

-

Phosphorylation and inhibition of Myosin Light Chain Kinase (MLCK): This is a crucial step as MLCK is responsible for phosphorylating the myosin light chains, a prerequisite for actin-myosin cross-bridge formation and muscle contraction.

-

Modulation of ion channels: PKA can phosphorylate various ion channels, leading to a decrease in intracellular calcium levels. This includes promoting the sequestration of Ca2+ into the sarcoplasmic reticulum and reducing Ca2+ influx through plasma membrane channels.

-

Activation of potassium channels: PKA-mediated phosphorylation can activate potassium channels, leading to hyperpolarization of the cell membrane, which further reduces the opening of voltage-gated calcium channels.

This cascade of events collectively leads to the relaxation of the uterine smooth muscle, thereby inhibiting contractions.

Quantitative Data for the Gs-cAMP-PKA Pathway

While specific quantitative data for every step of the this compound-induced signaling cascade in human myometrial cells is not extensively available in the public domain, the following table summarizes relevant findings from various studies.

| Parameter | Value | Species/Tissue | Comments | Reference |

| Receptor Binding | ||||

| Dissociation Constant (Kd) for β2-adrenergic receptor | 458.9 ± 72.1 pM | Human amnion | Note: In this tissue, this compound acts as an antagonist. | |

| Uterine Relaxation | ||||

| pD2 (-log EC50) for inhibition of oxytocin-induced contractions | 6.89 ± 0.19 | Rat myometrium | pD2 is the negative logarithm of the EC50 value. | |

| cAMP Production | ||||

| This compound Concentration for increased cAMP | > 10⁻⁷ M | Pregnant rat myometrium (longitudinal muscle) | Dose-dependent increase observed. | |

| This compound Concentration for increased cAMP | 1.5 x 10⁻⁷ M | Pregnant rat myometrium | Cellular cAMP gradually increased up to 20 min, then decreased. | |

| This compound Concentration for marked cAMP increase | 3.1 x 10⁻⁴ M | Pregnant rat myometrium | cAMP levels decreased after 30 minutes. | |

| Potassium Channel Activation | ||||

| This compound Concentration for K+ channel activation | 10⁻⁵ M | Cultured human uterine smooth muscle cells | Activated both Ca²⁺-activated K⁺ (KCa) and ATP-sensitive K⁺ (KATP) channels. |

Signaling Pathway Diagram: Canonical Gs-cAMP-PKA Axis

Figure 1: Canonical Gs-cAMP-PKA signaling pathway activated by this compound.

Alternative and Crosstalk Signaling Pathways

Beyond the primary Gs-cAMP-PKA axis, this compound's effects on myometrial cells are modulated by other signaling pathways.

Activation of Potassium Channels

This compound has been shown to activate two types of potassium channels in human myometrial smooth muscle cells: the Ca²⁺-activated K⁺ (KCa) channel and the ATP-sensitive K⁺ (KATP) channel. The activation of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, thereby reducing the influx of extracellular calcium and contributing to muscle relaxation. The activation of KCa channels may occur via direct gating by G-proteins and also through cAMP-dependent phosphorylation, while KATP channel activation appears to be mediated by cAMP-dependent phosphorylation.

Modulation of Intracellular Calcium Levels

A primary consequence of this compound's signaling cascade is the reduction of intracellular free calcium concentration ([Ca²⁺]i). This is achieved through multiple mechanisms initiated by PKA, including:

-

Increased sequestration of Ca²⁺ into the sarcoplasmic reticulum via phosphorylation of phospholamban.

-

Decreased influx of extracellular Ca²⁺ through the phosphorylation and inhibition of L-type calcium channels.

-

Increased efflux of Ca²⁺ from the cell.

The net effect is a significant decrease in the availability of calcium required for the activation of MLCK and subsequent muscle contraction.

Potential Crosstalk with MAPK/ERK and β-Arrestin Pathways

While direct evidence for this compound-mediated activation of the MAPK/ERK and β-arrestin pathways in myometrial cells is limited, these are common pathways for β2-adrenergic receptor signaling in other cell types.

-

MAPK/ERK Pathway: In some cellular contexts, β2-adrenergic receptor activation can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This can occur through both G-protein-dependent and independent mechanisms, potentially involving β-arrestin as a scaffold protein. The functional consequence of ERK activation in the context of myometrial relaxation by this compound is not yet clearly elucidated and may be cell-type specific.

-

β-Arrestin Pathway: Following agonist binding and G-protein activation, β2-adrenergic receptors are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from the G protein, leading to desensitization of the Gs-cAMP signal. Beyond desensitization, β-arrestins can also act as signal transducers themselves by scaffolding various signaling proteins, including components of the MAPK cascade. The extent to which β-arrestin-mediated signaling contributes to the overall therapeutic effect or potential side effects of this compound in the myometrium remains an area for further investigation.

Signaling Pathway Diagram: Integrated View of this compound's Actions

Figure 2: Integrated view of this compound's signaling pathways leading to myometrial relaxation.

Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the downstream signaling pathways of this compound.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Kd) of this compound for the β2-adrenergic receptor.

Principle: This assay measures the direct interaction of a radiolabeled ligand with its receptor. Competition binding assays are used to determine the affinity of an unlabeled compound (this compound) by its ability to displace a known radiolabeled ligand.

General Protocol:

-

Membrane Preparation: Isolate cell membranes from myometrial tissue or a cell line expressing the β2-adrenergic receptor.

-

Incubation: Incubate the membranes with a fixed concentration of a high-affinity β2-adrenergic receptor radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol) and varying concentrations of unlabeled this compound.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to this compound.

Principle: Various commercial kits are available for the quantification of cAMP, often based on competitive immunoassays (e.g., ELISA, HTRF).

General Protocol:

-

Cell Culture: Plate myometrial cells in a multi-well plate and grow to confluency.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Treat the cells with varying concentrations of this compound for a defined period.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the cAMP concentration in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value (concentration of this compound that produces 50% of the maximal response).

PKA Activity Assay

Objective: To measure the activation of PKA in response to this compound treatment.

Principle: PKA activity can be assessed by measuring the phosphorylation of a specific PKA substrate. This can be done using various methods, including radioactive assays or antibody-based detection.

General Protocol (Western Blot for Phosphorylated Substrates):

-

Cell Treatment: Treat myometrial cells with this compound for various times and concentrations.

-

Protein Extraction: Lyse the cells and prepare protein extracts.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for a phosphorylated PKA substrate (e.g., phospho-CREB or a phospho-PKA substrate antibody that recognizes the R-R-X-S/T-p motif). A total protein antibody for the substrate should also be used as a loading control.

-

Signal Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Quantification: Densitometrically quantify the band intensities to determine the fold-change in substrate phosphorylation relative to untreated controls.

Measurement of Intracellular Calcium Concentration

Objective: To measure changes in intracellular free calcium concentration in response to this compound.

Principle: This is typically achieved using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) that exhibit a change in fluorescence intensity upon binding to Ca²⁺.

General Protocol:

-

Cell Loading: Load myometrial cells with a calcium-sensitive fluorescent dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Stimulation: Add this compound to the cells and record the change in fluorescence over time using a fluorescence microscope or a plate reader.

-

Data Analysis: The change in fluorescence intensity is used to calculate the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to determine the absolute calcium concentration.

Patch-Clamp Electrophysiology for Potassium Channel Activity

Objective: To measure the effect of this compound on the activity of potassium channels in myometrial cells.

Principle: The patch-clamp technique allows for the recording of ion currents flowing through single channels or across the entire cell membrane.

General Protocol:

-

Cell Preparation: Isolate single myometrial cells.

-

Patch-Clamp Recording: Form a high-resistance seal between a glass micropipette and the cell membrane. Different configurations (e.g., whole-cell, inside-out) can be used to study channel properties.

-

Drug Application: Apply this compound to the cell via the bath solution or through the patch pipette.

-

Data Acquisition: Record the changes in potassium currents in response to this compound application.

-

Data Analysis: Analyze the current recordings to determine changes in channel open probability, current amplitude, and other kinetic properties.

Conclusion